molecular formula C17H18N2O3 B12538491 Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- CAS No. 653600-79-4

Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)-

Cat. No.: B12538491
CAS No.: 653600-79-4
M. Wt: 298.34 g/mol
InChI Key: FKBMEQGIQMQEPY-ZLIFDBKOSA-N
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Description

Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- is a complex organic compound characterized by its unique structure, which includes an oxazolidine ring substituted with dimethyl, nitrophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrophenyl-substituted amine with a phenyl-substituted aldehyde in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that promotes cyclization without causing decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The phenyl and dimethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to inhibit protein synthesis in bacteria by binding to the ribosomal subunits. The compound’s anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-: A similar compound without the stereochemistry specified.

    Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2R,4R,5S)-: An enantiomer of the compound .

    Oxazolidine, 3,4-dimethyl-2-(2-aminophenyl)-5-phenyl-: A derivative with an amino group instead of a nitro group.

Uniqueness

The uniqueness of Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of the nitrophenyl group also imparts distinct properties compared to its amino-substituted analogs.

Properties

CAS No.

653600-79-4

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

(2S,4S,5R)-3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-1,3-oxazolidine

InChI

InChI=1S/C17H18N2O3/c1-12-16(13-8-4-3-5-9-13)22-17(18(12)2)14-10-6-7-11-15(14)19(20)21/h3-12,16-17H,1-2H3/t12-,16-,17-/m0/s1

InChI Key

FKBMEQGIQMQEPY-ZLIFDBKOSA-N

Isomeric SMILES

C[C@H]1[C@H](O[C@H](N1C)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

CC1C(OC(N1C)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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